An In-depth Technical Guide to 2,4-Dihydroxypyridine
An In-depth Technical Guide to 2,4-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dihydroxypyridine (CAS Number: 626-03-9), a heterocyclic organic compound of significant interest in medicinal chemistry and various industrial applications. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and biological activities, with a particular focus on its role as an inhibitor of dihydrouracil (B119008) dehydrogenase. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams.
Chemical and Physical Properties
2,4-Dihydroxypyridine, also known by synonyms such as 3-Deazauracil and 4-Hydroxy-2-pyridone, is a pyridine (B92270) derivative.[1] It exists as a white to light yellow or cream-colored crystalline powder.[2][3] The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, with limited solubility in water.[3][4]
Table 1: Physical and Chemical Properties of 2,4-Dihydroxypyridine
| Property | Value | Reference(s) |
| CAS Number | 626-03-9 | [1][5] |
| Molecular Formula | C₅H₅NO₂ | [3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Melting Point | 272-276 °C | [3] |
| Boiling Point (estimate) | 208.19 °C | [3] |
| Water Solubility | 6.211 g/L (at 20 °C) | [3] |
| pKa values (at 20 °C) | pK₁: 1.37 (+1), pK₂: 6.45 (0), pK₃: 13 (+1) | [3] |
| Appearance | White to cream crystals or powder | [2] |
Spectroscopic Data
The structural elucidation of 2,4-dihydroxypyridine is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 2,4-Dihydroxypyridine
| Technique | Solvent/Method | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | 400 MHz in DMSO-d₆ | δ (ppm): 10.897 (s, 1H, OH), 7.228 (d, 1H), 5.856 (d, 1H), 5.582 (s, 1H) | [1] |
| ¹³C NMR | DMSO-d₆ | Signals for C2, C3, C4, C5, C6 | [2] |
| IR | KBr disc | Key vibrations for C=O, C=C, O-H, N-H bonds | |
| Mass Spectrometry | 70 eV | Molecular Ion (M⁺): m/z 111 (100.0%), 112 (5.9%) | [1] |
Synthesis of 2,4-Dihydroxypyridine
A common method for the synthesis of 2,4-dihydroxypyridine involves the decarboxylation of a 4,6-dihydroxynicotinic acid derivative.[4]
Experimental Protocol: Synthesis from (Alkyl or Aralkyl) 4,6-Dihydroxy Nicotinate (B505614)
This protocol is based on the process described in patent literature.[4][6]
Materials:
-
(Alkyl or Aralkyl) 4,6-dihydroxy nicotinate
-
Phosphoric acid (H₃PO₄)
-
Water (H₂O)
-
Isopropyl alcohol
Procedure:
-
A mixture of (alkyl or aralkyl) 4,6-dihydroxy nicotinate and phosphoric acid is prepared.
-
The mixture is heated to a temperature of approximately 210 °C (±5 °C). This heating process serves to remove water from the reaction mixture, achieving a phosphoric acid to water ratio of at least 27:1 by weight.[4]
-
The reaction is maintained at this temperature to facilitate the decarboxylation and conversion to 2,4-dihydroxypyridine.
-
Upon completion of the reaction, the mixture is cooled.
-
The crude product is filtered, for instance, through a sintered glass funnel.
-
The collected solid is washed with a suitable solvent, such as isopropyl alcohol, to remove impurities.[4]
-
The purified 2,4-dihydroxypyridine is then dried under a vacuum at an elevated temperature (e.g., 50°C) to yield the final product.[4]
Biological Activity and Signaling Pathways
2,4-Dihydroxypyridine is recognized as a potent inhibitor of dihydrouracil dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of pyrimidines such as uracil (B121893) and thymine.[7][8] DPD is clinically significant as it is responsible for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[8] By inhibiting DPD, compounds like 2,4-dihydroxypyridine can modulate the pharmacokinetic profile of these drugs, potentially enhancing their therapeutic efficacy and reducing side effects.[8]
The mechanism of DPD involves the reduction of the 5,6-double bond of uracil and thymine. As an analog of these natural substrates, 2,4-dihydroxypyridine can bind to the active site of DPD, thereby preventing the enzyme from metabolizing its intended targets.
Safety and Handling
2,4-Dihydroxypyridine is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[9]
Table 3: GHS Hazard Information for 2,4-Dihydroxypyridine
| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [9] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [9] |
Handling Recommendations:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Keep away from strong oxidizing agents.
Applications
Due to its chemical properties and biological activity, 2,4-dihydroxypyridine finds applications in several fields:
-
Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds and as a tool to study pyrimidine metabolism.[3][10]
-
Agrochemicals: Used as a building block in the development of new pesticides.[3]
-
Material Science: It has been investigated as a growth-directing agent in the synthesis of nanoparticles.[3]
Conclusion
2,4-Dihydroxypyridine is a versatile chemical compound with well-defined physical and chemical properties. Its primary biological significance lies in its ability to potently inhibit dihydrouracil dehydrogenase, making it a valuable tool in cancer research and drug development, particularly in the context of fluoropyrimidine-based chemotherapies. Proper safety precautions are essential when handling this compound due to its irritant properties. Further research into its applications and biological interactions will continue to be an area of active investigation.
References
- 1. 2,4-Dihydroxypyridine(626-03-9) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2,4-Dihydroxypyridine | 626-03-9 [chemicalbook.com]
- 4. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 7. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 8. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
